GDP-Man

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

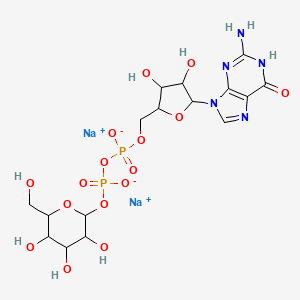

Guanosine diphosphate mannose (GDP-mannose) is a nucleotide sugar that serves as a substrate for glycosyltransferase reactions in metabolism. It is essential for the biosynthesis of N-linked glycoproteins, glycosylphosphatidylinositol anchors, and bacterial capsular lipopolysaccharides . GDP-mannose is also a precursor for GDP-fucose, another critical sugar nucleotide for glycosylation in eukaryotes and microbial cells .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

GDP-mannose is synthesized from guanosine triphosphate (GTP) and mannose-6-phosphate by the enzyme mannose-1-phosphate guanylyltransferase (GDP-mannose pyrophosphorylase) . This enzyme catalyzes the reaction in the cytosol, forming GDP-mannose from mannose-1-phosphate and GTP .

Industrial Production Methods

Industrial production of GDP-mannose often involves recombinant DNA technology. For example, a recombinant Escherichia coli strain over-expressing the genes for glucokinase, phosphomannomutase, and mannose-1-phosphate guanylyltransferase has been constructed to produce GDP-mannose . This method allows for efficient and scalable production of GDP-mannose.

Analyse Des Réactions Chimiques

Types of Reactions

GDP-mannose undergoes various chemical reactions, including:

Epimerization: Conversion to GDP-L-galactose and GDP-L-gulose by GDP-mannose 3,5-epimerase.

Dehydration: Conversion to GDP-4-keto-6-deoxy-mannose by GDP-mannose 4,6-dehydratase.

Common Reagents and Conditions

Epimerization: Requires GDP-mannose 3,5-epimerase enzyme and typically occurs under physiological conditions.

Dehydration: Involves GDP-mannose 4,6-dehydratase and occurs under specific enzymatic conditions.

Major Products

Epimerization: Produces GDP-L-galactose and GDP-L-gulose.

Dehydration: Produces GDP-4-keto-6-deoxy-mannose.

Applications De Recherche Scientifique

GDP-mannose has numerous applications in scientific research:

Mécanisme D'action

GDP-mannose exerts its effects primarily through its role as a donor of activated mannose in glycosylation reactions. The enzyme GDP-mannose pyrophosphorylase catalyzes the formation of GDP-mannose from mannose-1-phosphate and GTP . GDP-mannose is then utilized by various glycosyltransferases to transfer mannose residues to target molecules, facilitating the biosynthesis of glycoproteins, glycolipids, and other glycoconjugates .

Comparaison Avec Des Composés Similaires

Similar Compounds

GDP-fucose: Another sugar nucleotide critical for glycosylation in eukaryotes and microbial cells.

GDP-glucose: Involved in the biosynthesis of glycogen and other glucose-containing polysaccharides.

Uniqueness

GDP-mannose is unique due to its central role in the biosynthesis of N-linked glycoproteins and glycosylphosphatidylinositol anchors . Unlike GDP-fucose and GDP-glucose, GDP-mannose is also a precursor for the biosynthesis of vitamin C in plants .

Propriétés

IUPAC Name |

disodium;[[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25N5O16P2.2Na/c17-16-19-12-6(13(28)20-16)18-3-21(12)14-10(26)8(24)5(34-14)2-33-38(29,30)37-39(31,32)36-15-11(27)9(25)7(23)4(1-22)35-15;;/h3-5,7-11,14-15,22-27H,1-2H2,(H,29,30)(H,31,32)(H3,17,19,20,28);;/q;2*+1/p-2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOAGKSFNHBWACO-UHFFFAOYSA-L |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OC4C(C(C(C(O4)CO)O)O)O)O)O)N=C(NC2=O)N.[Na+].[Na+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N5Na2O16P2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

649.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

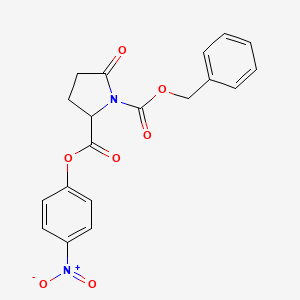

![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,4S,5S,9R,10R,13S)-5,9-dimethyl-14-methylidene-13-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxytetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate](/img/structure/B13400505.png)